molecular formula C11H18N2OS B12631295 N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-33-6

N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12631295
CAS No.: 918898-33-6
M. Wt: 226.34 g/mol
InChI Key: YXQZVUHLDDAHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is an organic compound that features a thiophene ring, a propan-2-yl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multiple steps. One common method starts with the reaction of thiophene-2-carboxaldehyde with isopropylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the reaction of the amine with hydroxylamine under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring and the hydroxylamine moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the hydroxylamine group.

Scientific Research Applications

N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The thiophene ring and hydroxylamine moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: A stimulant drug with a similar thiophene ring structure but different functional groups.

    Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.

Uniqueness

N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918898-33-6

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

N-[1-[propan-2-yl(thiophen-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H18N2OS/c1-9(2)13(7-10(3)12-14)8-11-5-4-6-15-11/h4-6,9,14H,7-8H2,1-3H3

InChI Key

YXQZVUHLDDAHRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CS1)CC(=NO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.